2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Properties
IUPAC Name |
2-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-6-8-20-11-13(19-16(20)10-12)7-9-21-17(22)14-4-2-3-5-15(14)18(21)23/h2-6,8,10-11H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLAOIHPCGRGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and the use of weak basic organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using solid support catalysts such as Al2O3 and TiCl4. These catalysts help in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Coupling of the Two Moieties
The ethyl linker connecting the isoindole-1,3-dione and imidazo[1,2-a]pyridine suggests a two-step synthesis :
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Formation of the ethyl intermediate : The imidazo[1,2-a]pyridine is functionalized with an ethyl group via alkylation or nucleophilic substitution.
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Attachment to the isoindole core : The ethyl-linked imidazo[1,2-a]pyridine is coupled to the isoindole-1,3-dione, potentially via aminomethylation or Michael addition, depending on the reactivity of the imide nitrogen .
NMR Analysis
For analogous compounds (e.g., 1a ), key NMR features include:
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1H-NMR (DMSO-d6) :
IR and MS Data
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FT-IR : Peaks at 1700–1780 cm⁻¹ confirm carbonyl groups in the imide ring .
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ESI–MS : Molecular weight and structural confirmation via mass spectrometry .
Comparative Analysis of Synthetic Routes
Challenges and Considerations
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Regioselectivity : Ensuring the methyl group is correctly positioned at the 7-position of the imidazo[1,2-a]pyridine requires judicious starting material selection.
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Reaction Scalability : Solvent-free methods (SR-1b) offer advantages in yield and simplicity but may require optimization for larger batches.
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Purification : Recrystallization from ethanol or cyclohexane is critical for isolating pure products .
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis of isoindole derivatives, including this compound. The synthetic pathways often involve multi-step reactions that yield compounds with diverse biological activities. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation in various human cancer cell lines, such as Caco-2 and HCT-116. The mechanism often involves cell cycle arrest and the activation of apoptotic pathways .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition zones comparable to standard antibiotics like gentamicin. Additionally, its efficacy against parasitic infections such as Leishmania tropica has been noted, positioning it as a potential candidate for treating leishmaniasis .
3. Antioxidant Activity
Isoindole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential as therapeutic agents for oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of isoindole derivatives is crucial for optimizing their biological activity. Modifications to the molecular structure can enhance lipophilicity and improve bioavailability, which are key factors in drug design . For instance, halogenation of certain positions on the isoindole ring has been linked to increased antimicrobial activity.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated a series of isoindole derivatives, including this compound, for their effects on cancer cell lines. Results indicated significant antiproliferative effects with IC50 values indicating potent activity against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoindole derivatives against various pathogens. The study found that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its role as a calcium channel blocker involves the inhibition of calcium ion influx, which affects various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
- N-(pyridin-2-yl)amides
Uniqueness
2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of imidazo[1,2-a]pyridine and isoindole moieties. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for various applications .
Biological Activity
Chemical Structure and Properties
The compound 2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione, with the molecular formula , is a complex organic molecule that belongs to the class of imidazopyridines and isoindoles. Its structure features an imidazo[1,2-a]pyridine moiety linked to an isoindole dione, which is significant for its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in the imidazopyridine class often interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways within cells.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Activity : Similar derivatives have shown efficacy against bacterial strains, suggesting potential antimicrobial properties for this compound as well.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antimicrobial Properties : Studies report that imidazopyridine derivatives possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
- Anticancer Potential : The cytotoxic effects of related compounds have been tested on various cancer cell lines. For example, a study indicated that certain thiazole-bearing molecules exhibited significant anti-cancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
